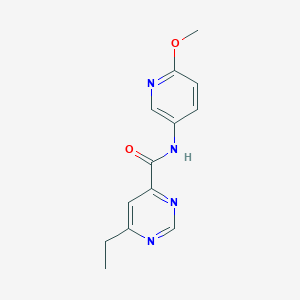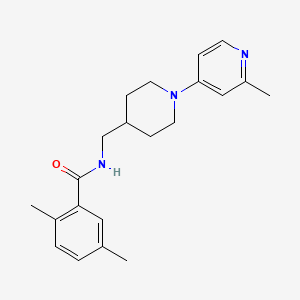
2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the attachment of the benzamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group and a piperidine ring. These groups could potentially engage in various intermolecular interactions, such as hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could potentially increase its polarity, affecting its solubility in various solvents .科学的研究の応用
Pharmaceutical Drug Development
Piperidine derivatives, such as the one , are significant in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals, including alkaloids . The versatility of piperidine structures allows for the development of a variety of drugs with potential therapeutic effects.
Synthesis of Imidazoles
Imidazoles are crucial heterocyclic motifs in functional molecules utilized across diverse applications, from pharmaceuticals to materials science . The compound could be involved in the synthesis of substituted imidazoles, which are strategic for creating novel molecules with specific properties.
Antimicrobial Agents
Compounds containing imidazole and piperidine rings have been introduced into the structures of antibacterial agents . They exhibit potent activity against various bacterial strains, including Bacillus and Staphylococcus aureus, making them valuable in the fight against infectious diseases.
Antitubercular Activity
Imidazole derivatives have shown promise in the treatment of tuberculosis. The structural motif of the compound suggests potential utility in synthesizing molecules with antitubercular activity against Mycobacterium tuberculosis .
Catalysis
The imidazole ring is a key component in catalysts used for a variety of chemical reactions. The compound’s structure could be explored for developing new catalytic systems that enhance reaction efficiency and selectivity .
Functional Materials
Imidazole and piperidine derivatives are used in the creation of functional materials with specific properties, such as dyes for solar cells and other optical applications . The compound could contribute to the advancement of materials science by providing a building block for innovative materials.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,5-dimethyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-15-4-5-16(2)20(12-15)21(25)23-14-18-7-10-24(11-8-18)19-6-9-22-17(3)13-19/h4-6,9,12-13,18H,7-8,10-11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZUJQTXVHDYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2850552.png)
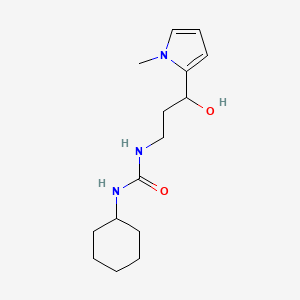
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B2850560.png)
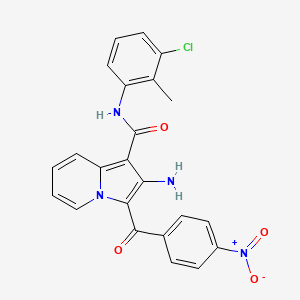


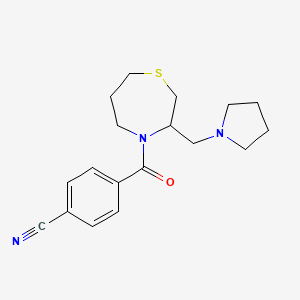
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]pyridin-4-one](/img/structure/B2850568.png)
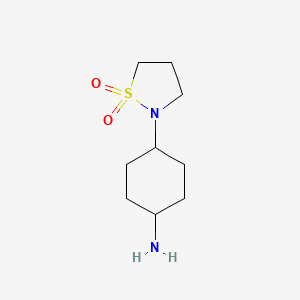
![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B2850570.png)

